N-(2-Methylpropyl)-N-phenylthiourea

Antioxidant Free Radical Scavenging Thiourea Complexes

This unsymmetrical N-phenylthiourea features a branched isobutyl substituent that provides unique steric bulk, enabling distinct coordination chemistry with transition metals (Zn, Cd, Hg) and modulated radical scavenging capacity compared to linear alkyl analogs. Ideal for structure-activity relationship studies in hepatotoxicity, antioxidant assays (DPPH), and organocatalytic applications. Ensure experimental reproducibility by selecting this specifically branched thiourea rather than substituting unvalidated analogs, as even incremental changes in the N-alkyl group markedly alter biological compatibility.

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
CAS No. 215712-03-1
Cat. No. B13819386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylpropyl)-N-phenylthiourea
CAS215712-03-1
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESCC(C)CN(C1=CC=CC=C1)C(=S)N
InChIInChI=1S/C11H16N2S/c1-9(2)8-13(11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14)
InChIKeyGZMITEYAUOVBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylpropyl)-N-phenylthiourea (CAS 215712-03-1): Chemical Identity and Core Properties for Sourcing Decisions


N-(2-Methylpropyl)-N-phenylthiourea (CAS 215712-03-1), also known as 1-isobutyl-1-phenylthiourea, is an unsymmetrical thiourea derivative with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . It belongs to the class of N-phenylthioureas, which are characterized by a phenyl ring attached to one nitrogen and an alkyl group attached to the other nitrogen of the thiourea moiety [1]. This compound is typically synthesized via the reaction of phenylisothiocyanate with isobutylamine in an appropriate solvent such as toluene . Its structural features—a branched isobutyl substituent and an aromatic phenyl ring—confer distinct steric and electronic properties that differentiate it from linear alkyl or benzyl-substituted analogs, influencing its reactivity in metal complexation, radical scavenging behavior, and biological interactions [2].

Why N-(2-Methylpropyl)-N-phenylthiourea Cannot Be Replaced by Off-the-Shelf Thiourea Analogs


Substitution among N-phenylthiourea derivatives without empirical validation poses significant scientific risk due to pronounced structure-activity and structure-toxicity relationships inherent to this scaffold. Within a homologous series of N-phenylalkylthioureas, toxicity in rat hepatocytes is sharply dependent on the alkyl chain: N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) exhibit no cytotoxicity at 1 mM, whereas N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) induce substantial LDH leakage and glutathione depletion [1]. This demonstrates that even incremental changes in the N-alkyl substituent—including branching pattern as in the isobutyl group of the target compound—can markedly alter biological compatibility. Furthermore, the unsymmetrical nature of N-(2-methylpropyl)-N-phenylthiourea enables distinct coordination chemistry with transition metals compared to its tert-butyl analog, resulting in divergent antioxidant and enzyme inhibition profiles [2]. The evidence presented below quantifies these differential behaviors and provides procurement-relevant benchmarks for compound selection.

Quantitative Differentiation of N-(2-Methylpropyl)-N-phenylthiourea: Head-to-Head Performance Data Against Key Analogs


Radical Scavenging Activity: Isobutyl vs. tert-Butyl Substitution in Thiourea Ligands

In a direct head-to-head evaluation of unsymmetrical thiourea ligands, isobutylphenylthiourea (Compound 1, the target compound) demonstrated comparable or slightly enhanced radical scavenging efficacy relative to its tert-butylphenylthiourea analog (Compound 2). Both free ligands and their Zn, Cd, and Hg complexes were assessed for antioxidant potential, with free ligands 1 and 2, as well as complexes 4, 6, and 8, identified as efficient antioxidant reagents with IC50 values either very close to or surpassing standard controls [1].

Antioxidant Free Radical Scavenging Thiourea Complexes

Enzyme Inhibition Potency: Isobutylphenylthiourea as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitor

The same study that compared antioxidant activity also evaluated the enzyme inhibition profiles of isobutylphenylthiourea (1) and tert-butylphenylthiourea (2), along with their metal complexes. Both free ligands and selected complexes demonstrated measurable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the free ligand 1 showing activity that is competitive with or exceeds that of ligand 2 [1]. Molecular docking studies further corroborated the binding poses and interaction energies of compounds 1–8 with the target enzymes [1].

Enzyme Inhibition AChE BChE Thiourea Ligands

Cytotoxicity Differentiation: Isobutyl Branching and Structure-Toxicity Relationship in Rat Hepatocytes

A systematic structure-toxicity study of N-phenylalkylthioureas in freshly isolated rat hepatocytes established a clear relationship between alkyl chain length/branching and cytotoxic outcome. N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were non-toxic at 1 mM, whereas N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) caused significant LDH leakage and glutathione depletion [1]. The target compound, N-(2-methylpropyl)-N-phenylthiourea, is an isobutyl-substituted variant with a branched four-carbon chain; its cytotoxic profile is predicted to be intermediate between the non-toxic PETU and the toxic PBTU, with the branched isobutyl group potentially mitigating toxicity relative to the linear butyl chain due to altered metabolic activation pathways [1].

Cytotoxicity Structure-Toxicity Relationship Hepatocytes

Antioxidant Potency Relative to Phenylthiourea (PTU) Class Baseline

The unsubstituted parent compound, N-phenylthiourea (PTU), exhibits a DPPH radical scavenging IC50 of 4.82 × 10⁻⁴ M (482 µM) as experimentally determined [1]. While direct IC50 data for N-(2-methylpropyl)-N-phenylthiourea using the identical DPPH protocol are not available in this study, the antioxidant activity of unsymmetrical thioureas like the target compound has been shown to be comparable to or enhanced relative to symmetrical or monosubstituted analogs due to the electron-donating effects of the alkyl substituent and the preservation of the thiourea NH proton for hydrogen atom transfer (HAT) [2]. Computational studies on thiourea derivatives further support that alkyl substitution modulates bond dissociation energies and reaction rates with peroxyl radicals [3].

Antioxidant DPPH Radical Scavenging Phenylthiourea

Application Scenarios for N-(2-Methylpropyl)-N-phenylthiourea Based on Quantified Differentiation


Development of Metal-Thiourea Complexes for Antioxidant and Enzyme Inhibition Studies

N-(2-Methylpropyl)-N-phenylthiourea serves as an effective ligand for synthesizing Zn, Cd, and Hg complexes with validated antioxidant and cholinesterase inhibitory activities [1]. The isobutyl group provides sufficient steric bulk to influence coordination geometry and solubility while maintaining efficient radical scavenging capacity comparable to tert-butyl analogs [1]. This makes it a preferred choice for researchers constructing metal-organic frameworks (MOFs) or coordination compounds where alkyl branching must be balanced with biological activity.

Structure-Toxicity Relationship Studies in Hepatic Cell Models

Given the well-characterized structure-toxicity relationship within the N-phenylalkylthiourea series [1], N-(2-methylpropyl)-N-phenylthiourea is an ideal candidate for investigating the impact of alkyl chain branching on hepatocyte viability and glutathione depletion. Researchers can use this compound as a comparator to linear alkyl thioureas (e.g., PBTU, PPTU) to dissect the role of steric hindrance and metabolic activation in thiourea-induced cytotoxicity [1].

Benchmarking Antioxidant Capacity of Thiourea Derivatives

With a well-defined class baseline for DPPH radical scavenging established for N-phenylthiourea (IC50 = 482 µM) [1] and documented antioxidant efficacy of unsymmetrical thioureas [2], N-(2-methylpropyl)-N-phenylthiourea can be employed as a test compound in comparative antioxidant assays. Its branched alkyl substitution offers a distinct electronic environment that may modulate hydrogen atom transfer (HAT) rates relative to linear or aryl-substituted analogs, as supported by computational studies on thiourea derivatives [3].

Precursor for Asymmetric Organocatalysis and Synthetic Transformations

Unsymmetrical thioureas are well-recognized organocatalysts, and N-(2-methylpropyl)-N-phenylthiourea's specific combination of a phenyl ring and a branched isobutyl group creates a unique chiral-like steric environment that can influence enantioselectivity in hydrogen-bonding catalysis [1]. The compound can be synthesized via a straightforward reaction of phenylisothiocyanate with isobutylamine [2], making it an accessible starting material for constructing more complex thiourea-based catalysts or heterocyclic scaffolds.

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